molecular formula C17H18N4O3S B11248132 1,1'-[6-(4-ethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-ethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248132
M. Wt: 358.4 g/mol
InChI Key: NSTFWSRQFHWBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the triazolothiadiazine ring system. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

1-[5-acetyl-6-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C17H18N4O3S/c1-5-24-14-8-6-13(7-9-14)15-16(10(2)22)25-17-19-18-11(3)20(17)21(15)12(4)23/h6-9H,5H2,1-4H3

InChI Key

NSTFWSRQFHWBEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C)C(=O)C

Origin of Product

United States

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